

# Application Notes and Protocols for the Synthesis of 2-Substituted Aminobenzoxazoles

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## Compound of Interest

Compound Name: 2-(1,3-Benzoxazol-2-ylamino)ethanol

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## Abstract

This document provides a detailed protocol for the synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine, a 2-substituted aminobenzoxazole, utilizing ethanolamine as a key reagent. The synthesis is achieved through a one-pot amination of benzoxazole-2-thiol, which proceeds via an intramolecular Smiles rearrangement. This methodology offers a metal-free approach with a good yield and utilizes readily available starting materials. Additionally, this document briefly discusses alternative methods for the synthesis of the core 2-aminobenzoxazole scaffold and presents the reaction mechanism and experimental workflow in a clear, visual format.

## Introduction

2-Aminobenzoxazoles and their N-substituted derivatives are privileged scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities as enzyme inhibitors, including proteases and topoisomerase II inhibitors.<sup>[1][2]</sup> They also find applications in materials chemistry.<sup>[1][2]</sup> The development of efficient synthetic routes to these compounds is therefore of significant interest.

Several methods for the synthesis of 2-aminobenzoxazoles have been reported.<sup>[1][2]</sup> A common, traditional method involves the cyclization of 2-aminophenols with the highly toxic

cyanogen bromide (BrCN).<sup>[1][2]</sup> To circumvent the use of hazardous reagents, alternative cyanating agents such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) have been employed.<sup>[1][2]</sup> Another approach is the direct C-2 amination of benzoxazoles, which often requires transition metal catalysts and high temperatures.<sup>[1][2]</sup>

This application note focuses on a modern and efficient one-pot synthesis of an N-substituted 2-aminobenzoxazole using ethanolamine. The described protocol is based on the amination of benzoxazole-2-thiol mediated by chloroacetyl chloride, which triggers an intramolecular Smiles rearrangement.<sup>[1][2]</sup> This method is notable for its broad amine scope, relatively short reaction times, and metal-free conditions.<sup>[1][2]</sup>

## Synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine via Smiles Rearrangement

This section details the experimental protocol for the synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine from benzoxazole-2-thiol and ethanolamine.

### Reaction Scheme

The overall reaction is as follows:

(Image of the chemical reaction scheme for the synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine from benzoxazole-2-thiol, ethanolamine, and chloroacetyl chloride)

Caption: One-pot synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine via a Smiles rearrangement.

### Experimental Protocol

Materials:

- Benzoxazole-2-thiol
- Ethanolamine
- Chloroacetyl chloride
- Cesium carbonate ( $\text{Cs}_2\text{CO}_3$ )

- N,N-Dimethylacetamide (N,N-DMA)
- Ethyl acetate (EtOAc)
- Hexane
- Water (H<sub>2</sub>O)
- Brine (saturated aq. NaCl)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Column chromatography setup
- Thin-layer chromatography (TLC) plates

Procedure:

- To a solution of benzoxazole-2-thiol (0.16 mmol, 1.0 equiv) in N,N-Dimethylacetamide (1 mL) were added ethanolamine (0.19 mmol, 1.2 equiv) and cesium carbonate (0.52 mmol, 3.2 equiv).
- The mixture was stirred at room temperature for 10 minutes.

- Chloroacetyl chloride (0.19 mmol, 1.2 equiv) was then added dropwise to the reaction mixture.
- The reaction mixture was heated to 85 °C and stirred for 2 hours.
- Reaction progress should be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture was cooled to room temperature and diluted with water (20 mL).
- The aqueous layer was extracted with ethyl acetate (3 x 20 mL).
- The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and filtered.
- The solvent was removed under reduced pressure using a rotary evaporator.
- The crude product was purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine.

## Quantitative Data

The following table summarizes the quantitative data for the synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine.

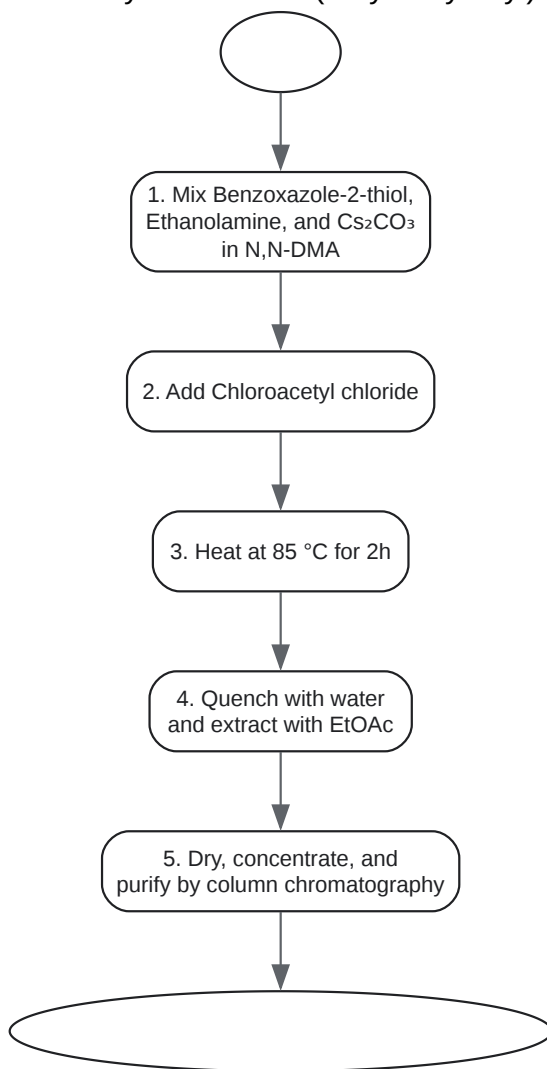
Product	Starting Materials	Reagents	Solvent	Temperature	Time	Yield
N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine	Benzoxazole-2-thiol, Ethanolamine, Chloroacetyl chloride	Cesium carbonate	N,N-DMA	85 °C	2 h	61%

## Visualizing the Workflow and Mechanism

To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.

## Experimental Workflow

Experimental Workflow for the Synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine



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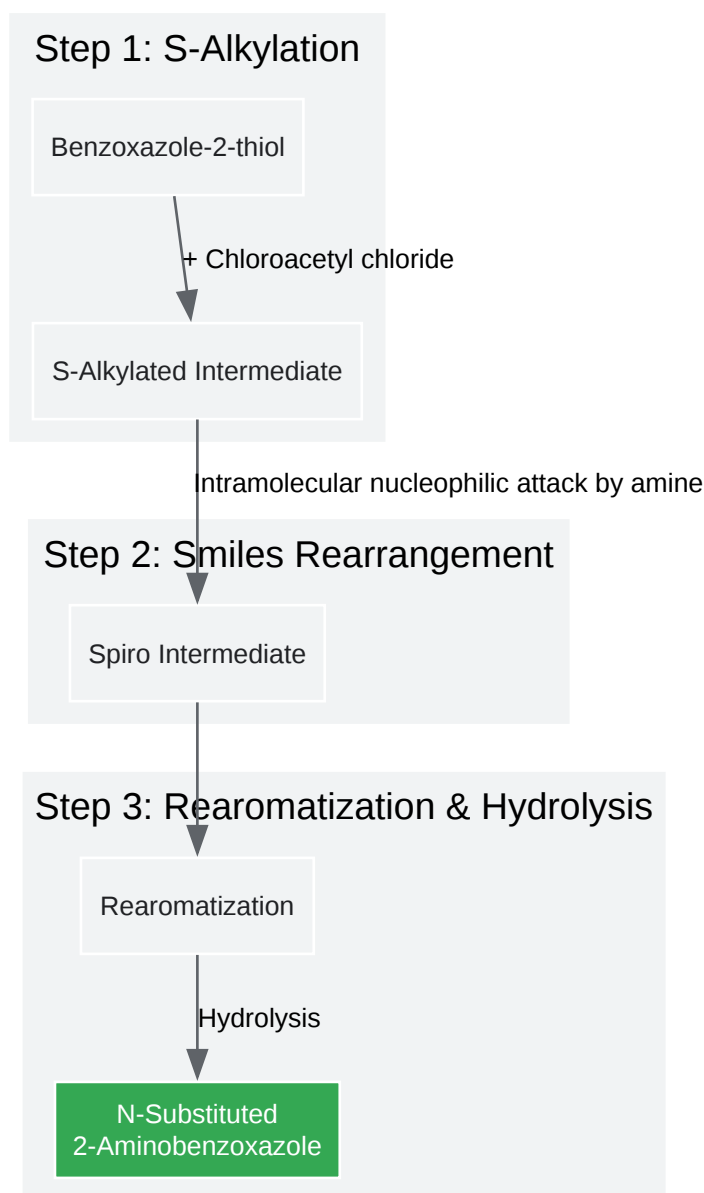
Caption: A step-by-step workflow for the synthesis.

## Proposed Reaction Mechanism

The reaction is proposed to proceed through the formation of an S-alkylated intermediate, followed by an intramolecular Smiles rearrangement to form a spirocyclic intermediate. Subsequent rearomatization and hydrolysis yield the final N-substituted 2-aminobenzoxazole.

[1]

### Proposed Mechanism: Smiles Rearrangement



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Caption: The key steps of the Smiles rearrangement.

## Conclusion

The described one-pot amination of benzoxazole-2-thiol with ethanolamine provides an effective and scalable method for the synthesis of N-(2-hydroxyethyl)-1,3-benzoxazol-2-amine. This protocol avoids the use of toxic reagents and metal catalysts, making it a valuable methodology for medicinal chemists and researchers in drug development. The straightforward procedure and good yield make this an attractive route for accessing this important class of heterocyclic compounds.

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## References

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